Pixantrone-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H27N5O10 |

|---|---|

Molecular Weight |

565.6 g/mol |

IUPAC Name |

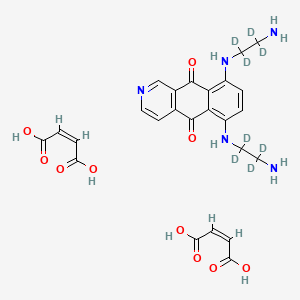

6,9-bis[(2-amino-1,1,2,2-tetradeuterioethyl)amino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i4D2,5D2,7D2,8D2;; |

InChI Key |

SVAGFBGXEWPNJC-XBEGKDNCSA-N |

Isomeric SMILES |

[2H]C(N)(C(NC1=C2C(=O)C3=C(C(=O)C2=C(C=C1)NC(C(N)([2H])[2H])([2H])[2H])C=NC=C3)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pixantrone-d8: Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. The primary application of this compound in a research setting is as an internal standard for the highly accurate and precise quantification of Pixantrone in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This document details the chemical properties of this compound, its role in quantitative bioanalysis, and the mechanistic pathways of its non-deuterated counterpart, Pixantrone. Detailed experimental protocols for the utilization of this compound in a research context are provided, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Pixantrone and its Deuterated Analog

Pixantrone is a synthetic aza-anthracenedione, structurally related to the anthracenedione class of chemotherapy drugs, which includes mitoxantrone. It is an antineoplastic agent that functions primarily as a topoisomerase II inhibitor and a DNA intercalator.[1][2] Developed to reduce the cardiotoxicity often associated with anthracyclines, Pixantrone is used in the treatment of certain types of cancer, particularly relapsed or refractory aggressive Non-Hodgkin B-cell Lymphomas.[1][3]

This compound is a stable, isotopically labeled version of Pixantrone where eight hydrogen atoms have been replaced with deuterium. This substitution results in an increased molecular weight, allowing it to be distinguished from the unlabeled Pixantrone by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Chemical Structure:

-

Pixantrone: 6,9-bis((2-aminoethyl)amino)benzo[g]isoquinoline-5,10-dione

-

This compound: 6,9-bis((2-aminoethyl-1,1,2,2-d4)amino)benzo[g]isoquinoline-5,10-dione, dimaleate

The primary and critical use of this compound in research is as an internal standard (IS) for the quantification of Pixantrone in biological samples such as plasma, serum, and tissue homogenates.[4] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to compensate for variability during sample preparation, chromatography, and ionization.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for Pixantrone and its deuterated analog, this compound. This information is essential for the development of analytical methods and for understanding the pharmacological profile of Pixantrone.

| Parameter | Value | Reference |

| Molecular Formula (Pixantrone) | C17H19N5O2 | [6] |

| Molecular Weight (Pixantrone) | 325.37 g/mol | [7] |

| Molecular Formula (this compound Dimaleate) | C17H11D8N5O2 • 2(C4H4O4) | [5] |

| Molecular Weight (this compound Dimaleate) | 565.56 g/mol | [5] |

| Pixantrone IC50 (L1210 leukemia cells) | 0.01 µg/ml | [4] |

| Pixantrone IC50 (LoVo colon adenocarcinoma - doxorubicin-sensitive) | 0.24 µg/ml | [4] |

| Pixantrone IC50 (LoVo colon adenocarcinoma - doxorubicin-resistant) | 7.2 µg/ml | [4] |

| Pixantrone Plasma Half-life | 14.7 to 31.9 hours | [1] |

| Clinically Relevant Plasma Concentrations of Pixantrone | 1 - 7 µM | [8] |

Mechanism of Action of Pixantrone

Pixantrone exerts its cytotoxic effects through a dual mechanism of action, primarily targeting DNA replication and integrity within cancer cells.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that alters DNA topology to facilitate processes like DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. Pixantrone acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between topoisomerase II and DNA (the cleavage complex).[9][10] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks trigger downstream signaling pathways that ultimately lead to programmed cell death (apoptosis).

DNA Intercalation

In addition to poisoning topoisomerase II, Pixantrone can also directly intercalate into the DNA double helix.[3][11] This involves the insertion of its planar aromatic ring structure between the base pairs of the DNA. This intercalation distorts the helical structure of the DNA, which can interfere with the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This direct interaction with DNA contributes to the overall cytotoxic effect of the drug.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its parent compound, Pixantrone.

Quantification of Pixantrone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of Pixantrone in human plasma, a critical component of pharmacokinetic studies.

4.1.1. Materials and Reagents

-

Pixantrone reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

HPLC system coupled with a triple quadrupole mass spectrometer

4.1.2. Preparation of Stock and Working Solutions

-

Prepare a 1 mg/mL stock solution of Pixantrone in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL of Pixantrone) and a working solution for the internal standard (e.g., 100 ng/mL of this compound) by diluting with 50:50 (v/v) methanol:water.

4.1.3. Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

4.1.4. LC-MS/MS Conditions

-

HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

Pixantrone: Q1: 326.2 m/z -> Q3: [fragment ion] m/z

-

This compound: Q1: 334.2 m/z -> Q3: [corresponding fragment ion] m/z (Note: Specific fragment ions would need to be determined through infusion and optimization experiments.)

-

4.1.5. Data Analysis

-

Integrate the peak areas for both Pixantrone and this compound.

-

Calculate the peak area ratio of Pixantrone to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Pixantrone in the unknown samples by interpolating their peak area ratios on the calibration curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of Pixantrone on a cancer cell line.

4.2.1. Materials and Reagents

-

Cancer cell line (e.g., a human lymphoma cell line)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Pixantrone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

4.2.2. Experimental Procedure

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of Pixantrone in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the Pixantrone dilutions (or medium with vehicle control).

-

Incubate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

4.2.3. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the Pixantrone concentration.

-

Determine the IC50 value (the concentration of Pixantrone that inhibits cell growth by 50%) from the dose-response curve.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Pixantrone in a research and drug development setting. Its use as an internal standard in LC-MS-based bioanalysis ensures high-quality pharmacokinetic data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion of Pixantrone. A thorough understanding of the mechanistic pathways of Pixantrone, including its roles as a topoisomerase II inhibitor and DNA intercalator, provides the necessary context for interpreting the quantitative data obtained using this compound. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies and contribute to the advancement of cancer therapeutics.

References

- 1. Pharmacokinetic evaluation of pixantrone for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Pixantrone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. This document details the chemical reactions, experimental protocols, and purification strategies necessary to obtain high-purity this compound for research and development purposes.

Introduction

Pixantrone is an aza-anthracenedione that acts as a topoisomerase II inhibitor and DNA intercalator, exhibiting antitumor activity with a potentially improved cardiac safety profile compared to other anthracyclines.[1][2] this compound, in which eight hydrogen atoms on the ethylenediamine side chains are replaced with deuterium, is a valuable tool in pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based bioanalytical assays allows for precise quantification of Pixantrone in biological matrices. This guide outlines a robust synthetic and purification workflow for the preparation of this compound dimaleate.

Synthetic Pathway

The synthesis of this compound follows a multi-step route, beginning with the formation of the core heterocyclic structure, followed by the introduction of the deuterated side chains, and concluding with salt formation.

Overall Reaction Scheme:

The key strategic step is the nucleophilic aromatic substitution reaction where the fluorine atoms of the core structure are displaced by the deuterated ethylenediamine-d4.

Experimental Protocols

Synthesis of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione (Intermediate 1)

The synthesis of the core heterocyclic structure can be achieved through a multi-step process starting from pyridine-3,4-dicarboxylic acid. A detailed procedure is outlined in the patent literature for the synthesis of the non-deuterated analog, which can be adapted for this purpose. The key steps involve the formation of pyridine-3,4-dicarboxylic anhydride, a Friedel-Crafts acylation with 1,4-difluorobenzene, and a subsequent cyclization reaction.

Synthesis of this compound (6,9-Bis((2-aminoethyl-1,1,2,2-d4)amino)benzo[g]isoquinoline-5,10-dione)

This procedure is adapted from the synthesis of Pixantrone described by Krapcho et al. (1994).

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | 257.19 | 1.0 g | 3.89 |

| Ethylenediamine-d4 | 64.12 | 1.25 g | 19.45 |

| Pyridine | 79.10 | 20 mL | - |

Procedure:

-

A solution of 6,9-difluorobenzo[g]isoquinoline-5,10-dione (1.0 g, 3.89 mmol) in 20 mL of pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Ethylenediamine-d4 (1.25 g, 19.45 mmol, 5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 115 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The pyridine is removed under reduced pressure.

-

The resulting crude solid is triturated with water, filtered, and washed with water to remove excess ethylenediamine-d4 and pyridine residues.

-

The solid is then washed with a small amount of cold ethanol and dried under vacuum to yield the crude this compound free base.

Purification of this compound Free Base

Purification of the crude this compound is crucial to remove any unreacted starting materials and side products. Column chromatography is an effective method.

Chromatography Conditions:

| Parameter | Details |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Dichloromethane/Methanol gradient (e.g., 98:2 to 90:10) |

| Elution Monitoring | TLC with UV visualization (254 nm) |

Procedure:

-

The crude this compound is dissolved in a minimal amount of the initial mobile phase.

-

The solution is loaded onto a pre-packed silica gel column.

-

The column is eluted with the dichloromethane/methanol gradient, starting with a lower polarity and gradually increasing the methanol concentration.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to yield purified this compound free base as a dark blue solid.

Synthesis and Purification of this compound Dimaleate

The final step is the formation of the dimaleate salt to improve the stability and solubility of the compound.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Purified this compound | 333.41 | 1.0 g | 3.00 |

| Maleic Acid | 116.07 | 0.70 g | 6.03 |

| Ethanol (anhydrous) | 46.07 | 30 mL | - |

Procedure:

-

The purified this compound free base (1.0 g, 3.00 mmol) is suspended in 30 mL of anhydrous ethanol in a round-bottom flask.

-

A solution of maleic acid (0.70 g, 6.03 mmol, 2.01 equivalents) in 10 mL of anhydrous ethanol is added dropwise to the suspension with stirring.

-

The mixture is heated gently to 50-60 °C to facilitate dissolution and salt formation.

-

The resulting solution is stirred at room temperature for 2 hours, during which the dimaleate salt precipitates.

-

The mixture is cooled in an ice bath for 1 hour to maximize precipitation.

-

The solid is collected by filtration, washed with a small amount of cold anhydrous ethanol, and then with diethyl ether.

-

The final product, this compound dimaleate, is dried under vacuum to yield a dark blue crystalline solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound dimaleate. Please note that actual yields may vary depending on experimental conditions and scale.

| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| Synthesis of this compound | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione (1.0 g) | This compound (crude) | 1.29 | 1.10 | ~85 | >90% |

| Purification of this compound | This compound (crude, 1.10 g) | This compound (pure) | - | 0.95 | ~86 | >98% |

| Synthesis of this compound Dimaleate | This compound (pure, 0.95 g) | This compound Dimaleate | 1.61 | 1.48 | ~92 | >99% |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound dimaleate.

Caption: Workflow for the synthesis and purification of this compound dimaleate.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and dependencies of the key stages in the production of this compound.

Caption: Logical flow of this compound synthesis and quality control.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. By following the outlined experimental protocols and purification strategies, researchers can reliably produce high-purity this compound for use as an internal standard and in various preclinical studies. The successful synthesis of this deuterated analog is critical for advancing the understanding of the pharmacology of Pixantrone.

References

The Role of Pixantrone-d8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of pixantrone and the critical role of its deuterated analog, pixantrone-d8, as an internal standard in bioanalytical quantification. The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in regulated bioanalysis.

The Core Principles of Pixantrone's Mechanism of Action

Pixantrone is an aza-anthracenedione, a class of antineoplastic agents structurally related to anthracyclines. Its cytotoxic effects are primarily attributed to its interaction with DNA and the nuclear enzyme topoisomerase II.[1][2][3][4]

The key mechanisms of action for pixantrone include:

-

DNA Intercalation: Pixantrone's planar aromatic rings insert between the base pairs of the DNA double helix.[2][5][6][7] This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as replication and transcription.[2]

-

Topoisomerase II Inhibition: Pixantrone acts as a "poison" to topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the DNA.[1][2][4][8]

-

Reduced Cardiotoxicity: A significant advantage of pixantrone over earlier anthracyclines is its reduced cardiotoxicity. This is attributed to its inability to chelate iron, thus preventing the generation of reactive oxygen species that damage cardiac tissue.[2][8]

The following diagram illustrates the signaling pathway of pixantrone's cytotoxic action.

Figure 1: Pixantrone's Mechanism of Action.

The Role of this compound as an Internal Standard in LC-MS/MS Bioanalysis

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound.

This compound is structurally identical to pixantrone, with the exception that eight hydrogen atoms have been replaced by deuterium atoms.[9][10][11] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.

The core principle of using a deuterated internal standard is to compensate for variability throughout the analytical process, including:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

-

Chromatographic Separation: Minor variations in retention time.

-

Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects.

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signal intensities fluctuate. This normalization is the key to achieving robust and reliable quantitative results.

The following diagram illustrates the logical relationship between the challenges in bioanalysis and the benefits of using a deuterated internal standard.

Figure 2: Rationale for Using a Deuterated Internal Standard.

Illustrative Experimental Protocol for Pixantrone Quantification

While a specific, publicly available, detailed validation study for a pixantrone LC-MS/MS assay using this compound could not be located in the conducted searches, the following represents a typical experimental protocol based on common practices for similar bioanalytical methods. This protocol is for illustrative purposes only.

Materials and Reagents

-

Pixantrone reference standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Stock and Working Solutions

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of pixantrone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the pixantrone stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Aliquoting: Transfer 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to each tube.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube.

-

Vortexing: Vortex mix the samples for 1 minute.

-

Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Pixantrone Transition: (Precursor ion > Product ion) - To be determined empirically.

-

This compound Transition: (Precursor ion > Product ion) - To be determined empirically.

-

The following diagram outlines the experimental workflow.

Figure 3: Bioanalytical Workflow for Pixantrone Quantification.

Illustrative Bioanalytical Method Validation Data

The following tables present hypothetical data that would be generated during the validation of a bioanalytical method for pixantrone in human plasma, following FDA and EMA guidelines. This data is for illustrative purposes only.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Pixantrone | 1 - 1000 | Linear, 1/x² weighting | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High | 800 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low | 3 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |

| High | 800 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |

Conclusion

Pixantrone's efficacy as an antineoplastic agent is rooted in its dual mechanism of DNA intercalation and topoisomerase II inhibition. For the accurate clinical and preclinical assessment of this drug, robust bioanalytical methods are essential. The use of a deuterated internal standard, this compound, is the gold standard for LC-MS/MS quantification, ensuring the mitigation of analytical variability and the generation of reliable pharmacokinetic data. While a specific, detailed validation report for a pixantrone assay using this compound was not found, the principles and illustrative protocols and data presented in this guide provide a comprehensive framework for researchers and scientists in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. japsonline.com [japsonline.com]

- 4. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Isotopic Purity and Enrichment of Pixantrone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for the quantification of Pixantrone in biological matrices using mass spectrometry. This document outlines the methodologies for assessing its isotopic distribution, details experimental protocols, and discusses the underlying mechanism of action of Pixantrone.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of this compound is a crucial parameter that defines its utility as an internal standard. High isotopic enrichment minimizes signal overlap with the unlabeled analyte, ensuring accurate quantification. The data presented below is representative of a high-quality batch of this compound, as determined by high-resolution mass spectrometry (HRMS).

Table 1: Isotopic Distribution of this compound

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d8 | +8 | 98.5 |

| d7 | +7 | 1.2 |

| d6 | +6 | 0.2 |

| d5 | +5 | <0.1 |

| d4 | +4 | <0.1 |

| d3 | +3 | <0.1 |

| d2 | +2 | <0.1 |

| d1 | +1 | <0.1 |

| d0 (unlabeled) | 0 | <0.05 |

Table 2: Summary of Key Quality Specifications for this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥98% (d8) | HRMS |

| Deuterated Forms | ≥99% (d1-d8) | HRMS |

| Molecular Formula | C₁₇H₁₁D₈N₅O₂ | - |

| Formula Weight | 333.42 g/mol | - |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound. The following sections outline representative protocols for the key analytical techniques.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is subsequently diluted to a working concentration of 1 µg/mL.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 300-350.

-

-

Data Analysis: The mass spectrum corresponding to the this compound peak is analyzed to determine the relative intensities of the ions for each isotopic species (d0 to d8). The isotopic purity is calculated from the relative peak areas.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound.

Instrumentation: An HPLC system with a UV detector.

Procedure:

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of 0.5 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a 60:40 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis: The absence or significant reduction of signals at the deuterated positions compared to the ¹H NMR spectrum of unlabeled Pixantrone confirms the location of the deuterium atoms.

-

¹³C NMR Analysis: The ¹³C spectrum is used to confirm the carbon skeleton of the molecule.

Visualizations

The following diagrams illustrate key processes related to the synthesis, analysis, and mechanism of action of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: The analytical workflow for the characterization of this compound.

Pixantrone is an antineoplastic agent that functions as a topoisomerase II inhibitor.[1][2] Its mechanism of action involves intercalating into DNA and forming stable complexes with topoisomerase II, which leads to the inhibition of DNA replication and ultimately results in tumor cell cytotoxicity.[2][3]

Caption: The mechanism of action of Pixantrone leading to apoptosis.

References

Stability and Storage of Pixantrone-d8 Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pixantrone-d8 solutions. The information is compiled from publicly available data sheets and scientific literature, offering guidance for researchers and professionals in drug development to ensure the integrity and purity of this compound in experimental settings.

Overview of this compound

This compound is the deuterated form of Pixantrone, an aza-anthracenedione and a weak topoisomerase II inhibitor. It is structurally similar to mitoxantrone but is designed to have reduced cardiotoxicity.[1] this compound is primarily used as an internal standard for the quantification of pixantrone in mass spectrometry-based analyses. Given its application in quantitative studies, maintaining its chemical and isotopic stability is of paramount importance.

Storage and Stability of Solid this compound

The solid form of this compound dimaleate is a purple to dark blue powder.[2] Proper storage of the solid material is crucial for its long-term stability.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | |

| Long-Term Stability | ≥ 4 years | |

| Shipping Condition | Room temperature | [2] |

| Storage Condition | Desiccated | [2] |

Note: One supplier suggests a storage temperature of 2-8°C for the solid form, which may be suitable for short-term storage.[2]

Stability and Storage of this compound Solutions

While specific stability data for this compound solutions is not extensively available, recommendations can be derived from information on the non-deuterated form (Pixantrone) and general best practices for handling deuterated compounds.

General Handling of Deuterated Compounds

To maintain isotopic purity and prevent chemical degradation, the following general precautions should be taken when preparing and handling this compound solutions:[3][4]

-

Inert Atmosphere: Handle under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange.[3][4]

-

Aprotic Solvents: Whenever possible, use aprotic deuterated solvents as they lack exchangeable protons.[3]

-

Dried Glassware: Use glassware that has been thoroughly dried in an oven to remove any residual moisture.[3]

-

Light Protection: Store solutions in amber vials or other light-protecting containers to prevent photodegradation.[5]

Recommended Solvents and Storage Conditions

Based on available data for Pixantrone, the following storage conditions are recommended for its solutions:

| Solvent | Storage Temperature | Stability | Source |

| DMSO | -80°C | 1 year | [6] |

| -20°C | 1 month | [6] | |

| Sterile PBS | -20°C | Prepared monthly | [4] |

| 0.9% Sodium Chloride | 2-8°C or 20-25°C | At least 84 days (inferred from Mitoxantrone data) | [7] |

Note: For quantitative applications, it is advisable to prepare fresh working solutions from a frozen stock solution. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles.[6]

Experimental Protocol: Stability-Indicating HPLC Method

To definitively determine the stability of a this compound solution, a stability-indicating high-performance liquid chromatography (HPLC) method should be developed and validated. This involves subjecting the solution to forced degradation conditions to identify potential degradation products and ensure the analytical method can resolve the parent compound from any degradants.

Forced Degradation (Stress Testing) Protocol

The following protocol outlines a general approach for conducting forced degradation studies on a this compound solution, based on ICH guidelines.[8][9]

| Condition | Suggested Protocol |

| Acid Hydrolysis | Incubate the solution with 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60°C). |

| Base Hydrolysis | Incubate the solution with 0.1 N to 1 N NaOH at room temperature. |

| Oxidative Degradation | Treat the solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature. |

| Thermal Degradation | Expose the solid compound and a solution to dry heat (e.g., 70°C). |

| Photostability | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. |

Samples should be analyzed at various time points to track the degradation process. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

HPLC Method Development and Validation

A reverse-phase HPLC method with UV detection is typically suitable for analyzing compounds like Pixantrone.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: The wavelength for detection should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for a forced degradation stability study of this compound.

Factors Affecting this compound Solution Stability

References

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

Spectroscopic Characterization of Pixantrone-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Pixantrone-d8, a deuterated internal standard essential for the accurate quantification of the antineoplastic agent Pixantrone. This document outlines the expected spectroscopic properties, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and analytical workflow.

Introduction

Pixantrone is an aza-anthracenedione that acts as a DNA intercalator and a topoisomerase II inhibitor, structurally related to anthracyclines but with a more favorable cardiac safety profile.[1][2] this compound is a stable, isotopically labeled version of Pixantrone, intended for use as an internal standard in quantitative analyses, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte.

Accurate characterization of this internal standard is critical for its effective use in pharmacokinetic, metabolism, and bioanalytical studies. This guide details the expected outcomes from various spectroscopic techniques used to confirm the identity, purity, and structural integrity of this compound.

Molecular Profile

A summary of the key molecular information for this compound dimaleate is presented below.

| Property | Value | Reference |

| Formal Name | 6,9-bis((2-aminoethyl-1,1,2,2-d₄)amino)benzo[g]isoquinoline-5,10-dione, dimaleate | [3] |

| Molecular Formula | C₁₇H₁₁D₈N₅O₂ • 2(C₄H₄O₄) | [3] |

| Formula Weight | 565.6 g/mol | [3] |

| Deuteration Purity | ≥99% deuterated forms (d₁-d₈) | [3] |

| Appearance | Solid | [3] |

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. While specific spectra for this compound are not widely published, this data is inferred from the known structure and spectroscopic principles, as well as data from the parent compound, Pixantrone. Certificates of Analysis from commercial suppliers typically provide lot-specific experimental data.[4]

Mass Spectrometry

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 334.2 (for the free base) |

| Expected [M+Na]⁺ | m/z 356.2 (for the free base) |

| Key Fragmentation Ions | Dependent on collision energy; expect losses related to the deuterated aminoethyl side chains. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 2H | -NH- (side chain) |

| ~8.0 - 9.0 | m | 3H | Aromatic protons |

| ~7.0 - 7.5 | m | 2H | Aromatic protons |

| 6.18 | s | 4H | Maleate olefinic protons |

| Note: | The signals for the ethyl protons (-CH₂-CH₂-) present in unlabeled Pixantrone will be absent due to deuteration. |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O (quinone) |

| ~167 | C=O (maleate) |

| ~160 | Aromatic C-N |

| ~110 - 150 | Aromatic and olefinic carbons |

| Note: | Signals for the deuterated carbons (-CD₂-CD₂-) will be observed as low-intensity multiplets due to C-D coupling. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3400 | N-H stretching |

| 2900 - 3100 | C-H stretching (aromatic, olefinic) |

| ~2200 | C-D stretching |

| 1650 - 1700 | C=O stretching (quinone) |

| 1600 - 1650 | C=C stretching (aromatic) |

| ~1200 | C-N stretching |

UV-Vis Spectroscopy

| Parameter | Expected Value |

| Solvent | Methanol or DMSO |

| λmax 1 | ~250-260 nm |

| λmax 2 | ~640-650 nm[5] |

| Appearance of Solution | Blue/Violet |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

LC-MS Method (for purity and identity):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Acquire full scan data to determine the parent ion mass. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on concentration.

-

Spectral Width: -2 to 16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak or TMS.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of this compound (approx. 1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Analysis: Collect a background spectrum of a blank KBr pellet. Then, acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background. Identify characteristic absorption bands.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL. Create a dilution series to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Scan Range: 200 to 800 nm.

-

Blank: Use the same solvent as used for the sample.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

-

Analysis: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

Visualizations

Mechanism of Action: Pixantrone Signaling Pathway

The following diagram illustrates the mechanism of action of Pixantrone, which is expected to be identical for its deuterated analog. Pixantrone intercalates into the DNA double helix and subsequently inhibits the function of Topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis (programmed cell death).

Experimental Workflow for Spectroscopic Characterization

This diagram outlines the logical flow of experiments for the comprehensive characterization of a this compound sample.

References

- 1. ijpqa.com [ijpqa.com]

- 2. Improved high-performance liquid chromatography of the new antineoplastic agents bisantrene and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. bdg.co.nz [bdg.co.nz]

- 5. researchgate.net [researchgate.net]

- 6. Development and application of a liquid chromatography coupled to mass spectrometry method for the simultaneous determination of 23 antineoplastic drugs at trace levels [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Pixantrone-d8 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the preliminary studies of Pixantrone-d8 in biological matrices. Given the absence of a publicly available, validated bioanalytical method for Pixantrone utilizing this compound, this document outlines a robust, representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method based on established principles for the quantification of analogous compounds. This compound, a deuterated isotopologue of Pixantrone, serves as an ideal internal standard (IS) for quantitative bioanalysis due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z), ensuring high accuracy and precision.

Introduction to Pixantrone and the Role of Deuterated Internal Standards

Pixantrone is an aza-anthracenedione, structurally similar to anthracyclines like mitoxantrone, developed for the treatment of various cancers, including non-Hodgkin's lymphoma. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II. Accurate quantification of Pixantrone in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[1] A deuterated IS co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby compensating for variations during sample preparation and analysis. This leads to a more robust and reliable assay with reduced variability.

Hypothetical Experimental Protocol: Quantification of Pixantrone in Human Plasma using LC-MS/MS

This section details a plausible, comprehensive protocol for the extraction and quantification of Pixantrone from human plasma, employing this compound as the internal standard.

Materials and Reagents

-

Analytes: Pixantrone dimaleate, this compound (internal standard)

-

Biological Matrix: Human plasma (K2EDTA as anticoagulant)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Bovine Serum Albumin (BSA)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples to room temperature.

-

Spike 50 µL of plasma with 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Re-equilibration at 5% B

-

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5500 V.

-

Temperature: 500°C.

-

Curtain Gas: 30 psi.

-

Collision Gas: 8 psi.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

MRM Transitions (Hypothetical):

-

Pixantrone: Q1: m/z 445.2 -> Q3: m/z 386.2 (Quantifier), m/z 285.1 (Qualifier)

-

This compound: Q1: m/z 453.2 -> Q3: m/z 394.2 (Quantifier)

-

Quantitative Data and Method Validation Summary

The following tables present hypothetical yet representative data for the validation of the described bioanalytical method, adhering to FDA and EMA guidelines.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%Bias) (n=18, 3 days) |

| LLOQ | 1 | ≤ 10.0 | ± 12.0 | ≤ 15.0 | ± 15.0 |

| Low (LQC) | 3 | ≤ 8.0 | ± 9.0 | ≤ 10.0 | ± 10.0 |

| Medium (MQC) | 100 | ≤ 6.0 | ± 5.0 | ≤ 8.0 | ± 7.0 |

| High (HQC) | 800 | ≤ 5.0 | ± 4.0 | ≤ 7.0 | ± 6.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |

| Low (LQC) | 3 | 92.5 | 4.8 | 98.2 | 3.5 |

| High (HQC) | 800 | 94.1 | 3.2 | 99.5 | 2.1 |

Table 4: Stability

| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |

| Bench-top (Room Temp) | 8 hours | LQC & HQC | 95.8 |

| Freeze-Thaw | 3 cycles | LQC & HQC | 97.2 |

| Long-term (-80°C) | 90 days | LQC & HQC | 96.5 |

| Autosampler (10°C) | 24 hours | LQC & HQC | 98.1 |

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for sample analysis and a simplified representation of Pixantrone's mechanism of action.

Caption: Bioanalytical sample preparation and analysis workflow.

References

Understanding the Deuteration Pattern of Pixantrone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pixantrone, an aza-anthracenedione, is an antineoplastic agent structurally related to anthracyclines. It is used in the treatment of relapsed or refractory aggressive B-cell non-Hodgkin lymphomas. Pixantrone-d8 is a deuterated analog of Pixantrone, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The strategic placement of deuterium atoms provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the molecule's chemical properties. This technical guide provides an in-depth look at the deuteration pattern of this compound, its synthesis, and its application in research, along with relevant signaling pathways and experimental workflows.

Deuteration Pattern of this compound

The deuteration in this compound is specifically located on the ethyl side chains of the molecule. The formal chemical name of this compound is 6,9-bis((2-aminoethyl-1,1,2,2-d4)amino)benzo[g]isoquinoline-5,10-dione. This nomenclature explicitly indicates that all four hydrogen atoms on each of the two aminoethyl side chains have been replaced by deuterium atoms, resulting in a total of eight deuterium atoms per molecule.

The molecular formula of the deuterated parent compound is C17H11D8N5O2. It is often supplied as a dimaleate salt, with the formula C17H11D8N5O2 • 2C4H4O4.

The precise location of the deuterium atoms is crucial for its function as an internal standard, as it minimizes the potential for isotopic exchange under physiological conditions, ensuring the stability of the label during experimental procedures.

Chemical Structure

Caption: Chemical structure of this compound highlighting the deuterated side chains.

Quantitative Data

Commercially available this compound is generally reported to have a high degree of isotopic enrichment. While batch-specific quantitative data may vary, the typical specifications are summarized below.

| Parameter | Value | Source |

| Deuterated Forms | ≥99% (d1-d8) | Commercial Suppliers |

| Molecular Formula | C17H11D8N5O2 | PubChem |

| Molecular Weight (as dimaleate) | 565.56 g/mol | Commercial Suppliers |

Experimental Protocols

Detailed, publicly available protocols for the synthesis of this compound are limited. However, the general approach to synthesizing such deuterated compounds involves the use of deuterated starting materials. For this compound, a plausible synthetic route would involve the reaction of the appropriate di-substituted benzo[g]isoquinoline-5,10-dione precursor with deuterated ethylenediamine (H2N-CD2-CD2-NH2).

General Synthetic Scheme

Caption: Generalized synthetic pathway for this compound.

Analytical Characterization Workflow

The confirmation of the deuteration pattern and isotopic purity of this compound typically involves a combination of analytical techniques.

Commercial Availability and Technical Guide for Pixantrone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical information for Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Introduction to Pixantrone and its Deuterated Analog

Pixantrone is an aza-anthracenedione that acts as a topoisomerase II inhibitor and a DNA intercalating agent.[1] It is structurally related to mitoxantrone but was developed to exhibit reduced cardiotoxicity.[2][3][4] this compound is a stable, isotopically labeled version of Pixantrone, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling accurate and precise measurement of Pixantrone in biological matrices.[5][6]

Commercial Sources and Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the available information from prominent vendors. Please note that pricing and stock availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Cayman Chemical | This compound (maleate) | 38096 | ≥99% deuterated forms (d1-d8) | 1 mg, 5 mg |

| Clinivex | This compound Dimaleate | CV-P2997-D8 | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |

| BDG Synthesis | This compound Dimaleate | BDG-P299708-1 | >98% (HPLC) | 10 mg, 25 mg, 50 mg, 100 mg |

| TRC | This compound Dimaleate | P500503 | Not specified | 1 mg, 5 mg, 10 mg, 25 mg |

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₇H₁₁D₈N₅O₂ (free base) |

| Molecular Weight | ~341.4 g/mol (free base) |

| Form | Typically supplied as a dimaleate salt |

| Storage | Store at -20°C |

| Solubility | Soluble in DMSO |

Synthesis of Pixantrone

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of the unlabeled Pixantrone dimaleate has been described. This process can likely be adapted for the deuterated analog by using a deuterated starting material, such as deuterated ethylenediamine.

The general synthesis of Pixantrone involves the following key steps:

-

Formation of Pyridine-3,4-dicarboxylic Anhydride: Pyridine-3,4-dicarboxylic acid is reacted with acetic anhydride.

-

Friedel-Crafts Acylation: The resulting anhydride undergoes a Friedel-Crafts acylation reaction with 1,4-difluorobenzene.

-

Cyclization: The product from the previous step is cyclized to form the 6,9-difluoro-benzo[g]isoquinoline-5,10-dione core.

-

Nucleophilic Substitution: The difluoro intermediate is then reacted with ethylenediamine (or deuterated ethylenediamine for the d8 analog) to yield the Pixantrone free base.

-

Salt Formation: The free base is converted to the dimaleate salt.

Mechanism of Action and Signaling Pathways

Pixantrone exerts its anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3][7] It shows a degree of selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells compared to the topoisomerase IIβ isoform found in cardiomyocytes, potentially contributing to its reduced cardiotoxicity.[2][7]

Two primary pathways for Pixantrone-induced cell death have been proposed:

-

Topoisomerase II Poisoning: Pixantrone stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.[2][3][8] This DNA damage triggers a cellular response that ultimately leads to apoptosis.

-

DNA Adduct Formation: In the presence of formaldehyde, Pixantrone can form covalent adducts with DNA, which represents a distinct mechanism of inducing cell death.[8]

The following diagram illustrates the primary signaling pathway of Pixantrone as a topoisomerase II inhibitor.

Experimental Workflow: Use of this compound in LC-MS Bioanalysis

This compound is an invaluable tool for the quantitative analysis of Pixantrone in biological samples. Its use as an internal standard (IS) is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5][6]

A typical experimental workflow for a bioanalytical method using this compound as an internal standard is outlined below.

Experimental Protocol:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, tissue homogenate) and an aliquot of the this compound internal standard working solution.

-

To a known volume of the biological sample, add a precise volume of the this compound IS working solution. This "spiking" should be done at the earliest stage of sample preparation to account for any subsequent analyte loss.

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte (Pixantrone) and the internal standard (this compound) from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.

-

Detect and quantify both Pixantrone and this compound using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the IS should be optimized.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.

-

Determine the concentration of Pixantrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the logical workflow for using a deuterated internal standard in a bioanalytical LC-MS method.

References

- 1. Pixantrone - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Pixantrone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Pixantrone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Pixantrone-d8, to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. The method is intended for use in pharmacokinetic studies and therapeutic drug monitoring for researchers, scientists, and drug development professionals.

Introduction

Pixantrone is an aza-anthracenedione with antineoplastic activity, structurally similar to anthracyclines but with a potentially improved cardiac safety profile.[1][2] It functions as a DNA intercalator and topoisomerase II inhibitor.[3] Accurate measurement of Pixantrone concentrations in human plasma is crucial for pharmacokinetic analysis and for understanding its exposure-response relationship. This document provides a comprehensive protocol for the bioanalysis of Pixantrone in human plasma.

Experimental Protocol

Materials and Reagents

-

Pixantrone reference standard

-

This compound internal standard (IS)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

Pipettes

Stock and Working Solutions Preparation

-

Pixantrone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pixantrone reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol to achieve a concentration of 1 mg/mL.

-

Pixantrone Working Solutions: Prepare serial dilutions of the Pixantrone stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 50 ng/mL.[4]

Sample Preparation

A protein precipitation method is employed for the extraction of Pixantrone from human plasma.[5][6]

-

Pipette 50 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile with 0.1% formic acid) to each tube.[4]

-

Vortex the mixture vigorously for 2 minutes to precipitate the plasma proteins.[4]

-

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[7]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL[4]

-

Column Temperature: 40°C[7]

-

Gradient Elution:

-

Start with 95% Mobile Phase A

-

Linearly decrease to 5% Mobile Phase A over 3 minutes

-

Hold at 5% Mobile Phase A for 1 minute

-

Return to 95% Mobile Phase A in 0.1 minutes

-

Re-equilibrate for 1.9 minutes

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: As per instrument recommendation

-

Ion Spray Voltage: As per instrument recommendation

-

Gas 1 (Nebulizer Gas): As per instrument recommendation

-

Gas 2 (Heater Gas): As per instrument recommendation

-

Curtain Gas: As per instrument recommendation

-

Collision Gas: As per instrument recommendation

MRM Transitions (Proposed)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pixantrone | 324.2 | 281.2 | To be optimized |

| This compound | 332.2 | 289.2 | To be optimized |

(Note: The exact m/z values and collision energies should be determined by infusing the individual compounds into the mass spectrometer.)

Data Presentation

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of Pixantrone to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.

| Calibration Standard | Nominal Concentration (ng/mL) |

| STD 1 | 1 |

| STD 2 | 2.5 |

| STD 3 | 10 |

| STD 4 | 50 |

| STD 5 | 100 |

| STD 6 | 250 |

| STD 7 | 500 |

| STD 8 | 1000 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy are evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |

| LQC | 3 | < 15% | ± 15% | < 15% | ± 15% |

| MQC | 150 | < 15% | ± 15% | < 15% | ± 15% |

| HQC | 800 | < 15% | ± 15% | < 15% | ± 15% |

(Acceptance criteria are based on FDA guidelines for bioanalytical method validation.)[8]

Recovery

The extraction recovery of Pixantrone is determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standards at corresponding concentrations.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| LQC | 3 | > 85% |

| MQC | 150 | > 85% |

| HQC | 800 | > 85% |

Experimental Workflow Diagram

Caption: Workflow for Pixantrone quantification in human plasma.

Signaling Pathway Diagram (Illustrative)

Caption: Simplified mechanism of action of Pixantrone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pixantrone: a novel aza-anthracenedione in the treatment of non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Liquid chromatography-mass spectrometric assay for the quantitation in human plasma of ABT-888, an orally available, small molecule inhibitor of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pixantrone Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pixantrone is an aza-anthracenedione derivative and a cytotoxic agent that works by intercalating with DNA and inhibiting topoisomerase II, leading to cell death.[1][2] It is used in the treatment of certain types of cancer. Monitoring the concentration of Pixantrone in biological matrices such as urine is crucial for pharmacokinetic studies, dose optimization, and assessing patient compliance. This document provides detailed application notes and proposed protocols for the sample preparation and analysis of Pixantrone in human urine using modern analytical techniques.

Pixantrone is primarily excreted unchanged in both feces and urine, with urinary elimination accounting for less than 10% of the administered dose.[1] The drug has a water solubility of 0.494 mg/mL, a logP of 0.57, and a pKa of 9.52, indicating it is a basic and relatively polar compound. These physicochemical properties are key considerations for developing effective sample preparation strategies.

This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. While specific validated performance data for Pixantrone in urine is not widely published, this guide provides robust starting protocols based on validated methods for similar analytes, which can be adapted and validated in your laboratory.

I. Sample Preparation Techniques

A. Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex matrices like urine. For a basic compound like Pixantrone, a mixed-mode cation exchange SPE sorbent is recommended.

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-